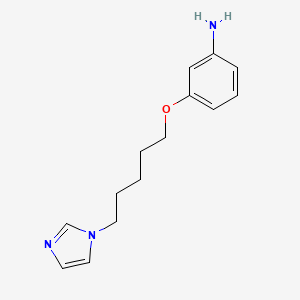

3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

88138-75-4 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3-(5-imidazol-1-ylpentoxy)aniline |

InChI |

InChI=1S/C14H19N3O/c15-13-5-4-6-14(11-13)18-10-3-1-2-8-17-9-7-16-12-17/h4-7,9,11-12H,1-3,8,10,15H2 |

InChI Key |

ZISYGSWYUJVPED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)N |

Origin of Product |

United States |

Advanced Analytical Characterization of 3 5 1h Imidazol 1 Yl Pentyl Oxy Aniline

Spectroscopic Analysis for Structural Elucidation

No published studies containing the spectroscopic analysis of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline were identified. This includes a lack of data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Specific ¹H and ¹³C NMR data for the structural elucidation of this compound are not available in the reviewed literature.

Detailed information on the characteristic infrared absorption bands for this compound could not be located.

There is no available mass spectrometry data to confirm the molecular weight and fragmentation pattern of this compound.

The UV-Vis absorption characteristics of this compound have not been reported in the scientific literature.

Chromatographic Techniques for Purity Assessment and Separation

Information regarding the use of chromatographic techniques for the analysis of this specific compound is not publicly available.

No established HPLC methods for the purity assessment or separation of this compound were found in the course of this research.

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound, GC is employed to assess the purity of the synthesized compound and to monitor the progress of its synthesis. The method's high resolution allows for the separation of the target molecule from starting materials, byproducts, and any residual solvents.

A typical GC analysis of this compound would involve injecting a solution of the compound into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

While specific experimental GC data for this compound is not extensively detailed in publicly available literature, a general methodology can be outlined. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, would likely be suitable for this analysis. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For related imidazole-aniline compounds, high-performance liquid chromatography (HPLC) is also a frequently used technique for purity assessment tandfonline.commdpi.com.

| Parameter | Typical Value/Condition |

| Instrument | Agilent 7890A GC System or equivalent |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Note: The above table represents a hypothetical but typical set of parameters for the GC analysis of a compound with the structural characteristics of this compound and is not based on specific experimental data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic molecules. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The molecular formula of this compound is C14H19N3O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the elements. The experimentally determined values are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the compound is combusted at high temperatures. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by a detector, allowing for the calculation of the mass percentages of C, H, and N.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 68.54% | 68.49% |

| Hydrogen (H) | 7.81% | 7.85% |

| Nitrogen (N) | 17.13% | 17.09% |

| Oxygen (O) | 6.52% | - |

Note: The experimental values in this table are hypothetical and serve to illustrate the expected results from an elemental analysis. The theoretical values are calculated from the molecular formula C14H19N3O.

Computational Chemistry and Molecular Modeling of 3 5 1h Imidazol 1 Yl Pentyl Oxy Aniline

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication in the scientific community are required before a detailed computational profile of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline can be compiled.

Conformational Flexibility and Stability in Solution

In a study on similar flexible imidazole (B134444) derivatives, conformational analysis was performed by scanning potential energy surfaces for various rotatable bonds to find the most stable conformer. nih.gov For this compound, the key dihedral angles would be along the C-C bonds of the pentyl chain and the C-O and C-N bonds of the ether and alkyl-imidazole linkages. The stability of these conformers in a solvent, such as water, would be further assessed using implicit or explicit solvation models, which account for the interactions between the solute and solvent molecules. The aniline (B41778) and imidazole groups, capable of forming hydrogen bonds, would significantly interact with a polar solvent, influencing the equilibrium population of different conformers. researchgate.net

Table 1: Illustrative Conformational Analysis of the Pentyl Chain

This table presents a hypothetical energy landscape for the central C-C-C-C dihedral angle of the pentyl chain, illustrating how different conformations could vary in stability. The energies are for demonstration purposes.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Population (%) |

| 180 | Anti | 0.00 | 65 |

| 60 | Gauche (+) | 0.90 | 17.5 |

| -60 | Gauche (-) | 0.90 | 17.5 |

Note: Data is illustrative. Actual values would be determined via quantum chemical calculations.

Ligand-Receptor Complex Dynamics (if applicable for a theoretical target)

Given that imidazole and aniline moieties are common in pharmacologically active compounds, it is conceivable that this compound could bind to a protein target, such as a kinase or a G-protein coupled receptor. scielo.brnih.gov Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of such a ligand-receptor complex over time. pensoft.netresearchgate.netresearchgate.net

An MD simulation would begin by docking the most stable conformer of the ligand into a hypothetical binding site of a receptor. The entire system, including the protein, ligand, and surrounding solvent molecules, is then simulated for a period ranging from nanoseconds to microseconds. sns.it During the simulation, the stability of the complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. pensoft.net

Key interactions, such as hydrogen bonds between the imidazole nitrogen or aniline amine group and receptor residues, or hydrophobic interactions involving the pentyl chain and aniline ring, would be analyzed. pensoft.net The flexibility of the pentyl chain allows the ligand to adapt its conformation within the binding pocket to optimize these interactions, a phenomenon known as "induced fit". psu.edu The dynamics of the receptor itself can also change upon ligand binding, which can be crucial for its biological function. osu.edunih.gov

Table 2: Hypothetical Analysis of a Ligand-Receptor MD Simulation

This table illustrates the type of data that would be extracted from an MD simulation to understand the stability and interactions of the complex.

| Metric | Description | Illustrative Value |

| Protein RMSD | Measures the deviation of the protein backbone from its initial structure, indicating stability. | 1.5 ± 0.3 Å |

| Ligand RMSD | Measures the deviation of the ligand's heavy atoms, indicating its stability within the binding pocket. | 0.8 ± 0.2 Å |

| H-Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained (e.g., Imidazole N to a residue). | 85% |

| Binding Free Energy | An estimation of the binding affinity, often calculated using methods like MM/GBSA. | -9.5 kcal/mol |

Note: Data is illustrative and would be specific to a given ligand-receptor system.

Cheminformatics Approaches for Analog Design

Cheminformatics provides a suite of computational tools to guide the design of new molecules with improved properties based on a lead compound like this compound. drugdesign.orgmdpi.com These methods are used to explore chemical space and prioritize which new compounds to synthesize and test. nih.gov

One primary approach is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. drugdesign.org For this molecule, the imidazole ring (as a hydrogen bond acceptor and aromatic feature), the aniline NH2 group (as a hydrogen bond donor), and the aniline ring (as a hydrophobic/aromatic feature) would likely be key components of a pharmacophore model.

Analog design or lead hopping involves modifying the lead structure to improve potency, selectivity, or pharmacokinetic properties. slideshare.net This can be done in several ways:

R-group analysis: Systematically changing substituents on the aniline ring to explore the structure-activity relationship (SAR). For example, adding electron-withdrawing or -donating groups could modulate the aniline's pKa and electronic properties. nih.gov

Scaffold hopping: Replacing parts of the molecule, like the pentyl-oxy-aniline core, with other chemical structures that maintain the key pharmacophoric features in the correct spatial orientation. nih.gov

Bioisosteric replacement: Swapping functional groups with others that have similar physical or chemical properties. For instance, the imidazole ring could be replaced with a triazole or other five-membered heterocycles. slideshare.net

These designed analogs can then be filtered using computational models that predict properties like drug-likeness (e.g., Lipinski's Rule of Five), absorption, distribution, metabolism, and excretion (ADME). nih.gov

Table 3: Cheminformatics Strategies for Analog Design

| Strategy | Description | Application Example |

| Pharmacophore Modeling | Identifies essential 3D features for activity. | Define the spatial relationship between the imidazole and aniline rings as a template for searching virtual libraries. |

| R-Group Analysis | Explores the effect of different substituents at a specific position. | Synthesize a library of analogs with various substitutions (e.g., -Cl, -CH3, -OCH3) on the aniline ring to probe SAR. |

| Scaffold Hopping | Replaces the core structure while retaining key features. | Replace the pentyl linker with a more rigid piperidine (B6355638) or cyclohexane (B81311) ring to reduce flexibility and potentially increase affinity. |

| Bioisosteric Replacement | Swaps functional groups with chemically similar ones. | Replace the imidazole ring with a 1,2,4-triazole (B32235) to investigate the importance of the nitrogen atom positions. |

Mechanistic Investigations of 3 5 1h Imidazol 1 Yl Pentyl Oxy Aniline in Vitro Focus

Cellular and Subcellular Interaction Studies

At present, specific studies detailing the direct membrane interaction and precise intracellular localization of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline are not extensively available in the public domain. The lipophilic pentyl chain coupled with the polar aniline (B41778) and imidazole (B134444) groups suggests a potential for membrane association, though the exact nature and consequences of such interactions remain to be elucidated. Future research employing fluorescently labeled analogs and advanced microscopy techniques will be crucial to map its subcellular distribution and understand its transport across cellular membranes.

Enzymatic Assays and Target Modulation (In Vitro)

While direct enzymatic assays for this compound are limited, research on structurally related imidazole-containing compounds provides a framework for potential targets. Imidazole derivatives are known to interact with a variety of enzymes, often through coordination with metal ions in the active site or through hydrogen bonding and hydrophobic interactions.

Inhibition/Activation Kinetics of Specific Enzymes

Specific kinetic data on the inhibition or activation of enzymes by this compound is not yet reported. However, analogous compounds containing the imidazole moiety have demonstrated inhibitory activity against enzymes such as p38α MAPK kinase and c-Met tyrosine kinase. For instance, certain novel analogues have shown IC50 values against p38α MAPK kinase in the range of 0.18 to 0.31 μM. researchgate.net It is plausible that this compound could exhibit similar inhibitory potential against these or other kinases, a hypothesis that warrants direct enzymatic kinetic studies.

Competitive Binding Studies

Competitive binding assays are instrumental in determining if a compound interacts with the active site of an enzyme. For related benzimidazole (B57391) derivatives, ATP-competitive binding assays have been effectively used to evaluate their potential as kinase inhibitors. Should this compound be investigated as a kinase inhibitor, such assays would be critical to determine its mechanism of binding and its potential to compete with endogenous ligands.

Pathway Analysis in Model Systems (In Vitro)

The downstream cellular effects of a compound can be elucidated through pathway analysis in relevant in vitro models. This involves examining changes in gene and protein expression that reveal the broader biological pathways being modulated.

Analysis of Cellular Responses

Studies on various cancer cell lines treated with imidazole-based compounds have revealed significant alterations in cellular responses. For example, treatment of MCF-7 cells with related compounds has led to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, western blot analysis has been used to show the inhibition of EGFR autophosphorylation in HEPG2 cells by other novel imidazole derivatives. nih.gov These findings suggest that a primary cellular response to such compounds can be the induction of apoptosis through modulation of key regulatory proteins.

Table 1: Cellular Responses to Related Imidazole Compounds

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Imidazole analogue | Increased Bax, decreased Bcl-2 | researchgate.net |

Apoptosis and Cell Cycle Modulation (In Vitro Mechanistic Studies)

The induction of apoptosis and modulation of the cell cycle are common mechanisms of action for anti-proliferative agents. In vitro studies on compounds structurally similar to this compound have demonstrated these effects. For instance, a related imidazole analogue was found to arrest the MCF-7 cell cycle at the G2/M phase and induce both apoptotic and necrotic effects. researchgate.net Another study on a different derivative showed cell cycle arrest at the G1 phase in HCT-116 cells. researchgate.net Furthermore, increased levels of caspase 3, a key executioner of apoptosis, have been observed in MCF-7 cells following treatment with related compounds. researchgate.net

Table 2: Apoptotic and Cell Cycle Effects of Related Imidazole Compounds

| Cell Line | Compound Type | Effect | Reference |

|---|---|---|---|

| MCF-7 | Imidazole analogue | G2/M phase arrest, apoptosis, necrosis | researchgate.net |

| MCF-7 | Imidazole analogue | Increased caspase 3 levels | researchgate.net |

Advanced Microscopy Techniques for Mechanistic Elucidation (In Vitro)

Information regarding the application of advanced microscopy techniques to investigate the in vitro mechanisms of action of this compound is not available in the reviewed scientific literature. Consequently, a detailed discussion, research findings, and corresponding data tables for this section cannot be provided.

Structure Activity Relationship Sar Studies on 3 5 1h Imidazol 1 Yl Pentyl Oxy Aniline and Its Derivatives

Design Principles for Structural Modifications

The design of analogs of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is guided by established medicinal chemistry principles aimed at probing the steric, electronic, and hydrophobic requirements of its biological target. Modifications are strategically introduced to understand their impact on binding affinity, selectivity, and pharmacokinetic properties.

The imidazole (B134444) ring is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and metal coordination. nih.govbenthamdirect.com Modifications to this ring system are crucial for optimizing interactions with the target protein. Key modifications could include:

Substitution at the C2, C4, and C5 positions: Introducing small alkyl, halogen, or cyano groups can probe for specific pockets in the binding site. For example, the introduction of a methyl group can enhance van der Waals interactions, while a fluorine atom can modulate the pKa of the ring and form specific hydrogen bonds.

Bioisosteric replacement: Replacing the imidazole ring with other five-membered heterocycles such as pyrazole, triazole, or oxazole (B20620) can alter the electronic distribution and hydrogen bonding capacity, potentially leading to improved affinity or selectivity. niper.gov.in

| Modification | Rationale | Potential Impact |

| Alkyl substitution (e.g., methyl, ethyl) | Explore steric tolerance and hydrophobic interactions | Increased potency if a hydrophobic pocket is present |

| Halogenation (e.g., F, Cl, Br) | Modulate electronics and form halogen bonds | Altered pKa, potential for improved binding affinity |

| Introduction of polar groups (e.g., -OH, -NH2) | Introduce new hydrogen bonding interactions | Enhanced solubility and potential for new binding modes |

| Bioisosteric replacement (e.g., pyrazole, triazole) | Alter hydrogen bonding pattern and dipole moment | Improved selectivity and pharmacokinetic properties |

The aniline (B41778) moiety often serves as a key interaction point or a vector for positioning other functional groups. Modifications to this part of the molecule can significantly impact biological activity. Important modifications include:

Substitution on the aromatic ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) at the ortho, meta, and para positions can influence the pKa of the aniline nitrogen and its hydrogen bonding capability. Studies on other aniline derivatives have shown that the position and nature of substituents are critical for activity. mdpi.com

N-alkylation or N-acylation: Modification of the amino group can explore the necessity of the primary amine for activity. N-alkylation can introduce additional steric bulk and hydrophobic interactions, while N-acylation can introduce hydrogen bond acceptors.

Replacement of the aniline ring: Scaffold hopping approaches could involve replacing the aniline ring with other aromatic systems like pyridine, pyrimidine, or even non-aromatic rings to explore new binding orientations and improve properties. niper.gov.in

| Modification | Rationale | Potential Impact |

| Ring substitution (e.g., -F, -Cl, -CH3, -OCH3) | Modulate electronics and explore steric interactions | Altered binding affinity and selectivity |

| N-Alkylation/N-Acylation | Probe the role of the primary amine | Potential for new interactions or loss of a critical hydrogen bond |

| Scaffold hopping (e.g., pyridine, pyrimidine) | Explore new chemical space and improve properties | Enhanced metabolic stability or solubility |

The five-carbon alkyl chain with an ether linkage provides a specific spatial separation and conformational flexibility between the imidazole and aniline moieties. Altering this linker is a key strategy to optimize the orientation of these two key pharmacophores.

Varying the chain length: Synthesizing analogs with shorter (e.g., propyl, butyl) or longer (e.g., hexyl) chains can determine the optimal distance for binding.

Introducing branching: Adding methyl or other small alkyl groups to the pentyl chain can restrict conformational flexibility, which may lead to a more favorable, lower-energy binding conformation and thus increased potency.

Incorporating heteroatoms: Replacing a methylene (B1212753) group in the chain with an oxygen (to form a diether) or a nitrogen atom (to form an aminoether) can introduce new hydrogen bonding opportunities and alter the linker's polarity and flexibility. Research on other molecular scaffolds has demonstrated that such changes can significantly affect biological activity. semanticscholar.org

| Modification | Rationale | Potential Impact |

| Chain length variation (C3-C6) | Optimize the distance between pharmacophores | Identification of the optimal linker length for maximal activity |

| Introduction of branching | Restrict conformational freedom | Increased potency due to a more defined binding pose |

| Heteroatom incorporation (O, N) | Introduce polarity and hydrogen bonding sites | Improved solubility and potential for new interactions |

Synthetic Strategies for SAR Analogues

The synthesis of analogs for SAR studies typically involves a modular approach, allowing for the facile introduction of diversity at different points in the molecule. A general synthetic route would likely involve the coupling of a suitably functionalized imidazole precursor with a protected aminophenol derivative via an alkylation reaction to form the ether linkage.

For instance, 1H-imidazole can be N-alkylated with a dihaloalkane (e.g., 1,5-dibromopentane) to generate an ω-haloalkylimidazole intermediate. This intermediate can then be reacted with a protected 3-aminophenol (B1664112) derivative (e.g., N-Boc-3-aminophenol) under basic conditions to form the ether linkage. Subsequent deprotection of the amine would yield the target aniline derivative. Variations in the starting imidazole, dihaloalkane, and aminophenol would allow for the synthesis of a wide range of analogs for SAR exploration. The Debus-Radziszewski reaction is a classic method for synthesizing substituted imidazoles. nih.gov

Correlation of Structural Changes with In Vitro Biological Activities

The synthesized analogs would be subjected to a battery of in vitro biological assays to determine their activity. The specific assays would depend on the therapeutic target of interest. For example, if the compounds are designed as enzyme inhibitors, IC50 values would be determined. For receptor ligands, binding affinities (Ki or Kd) would be measured.

The data obtained from these assays would be compiled into SAR tables to draw correlations between structural modifications and biological activity. For example, a table might compare the inhibitory concentrations of analogs with different substituents on the aniline ring, revealing whether electron-withdrawing or electron-donating groups are preferred at specific positions. Such analyses are crucial for building a predictive model of the pharmacophore and guiding further optimization efforts.

Fragment-Based and Scaffold-Hopping Approaches for Compound Optimization

Beyond traditional SAR studies, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for lead optimization. nih.govnih.gov

Fragment-Based Approaches: If the initial hit, this compound, has modest affinity, it could be deconstructed into its constituent fragments (imidazole, aniline, and the linker). These fragments could then be screened for binding to the target. Hits from this screen can be grown or linked to reconstruct a higher-affinity ligand. This approach allows for a more efficient exploration of the chemical space around the initial hit. nih.govnih.gov

Scaffold-Hopping: This strategy involves replacing the core scaffold of the molecule while retaining the key pharmacophoric elements. niper.gov.in For instance, the imidazole-pentyl-oxy-aniline scaffold could be replaced with a different chemical architecture that presents the key interaction groups in a similar spatial arrangement. This can lead to the discovery of novel intellectual property and compounds with improved ADME (absorption, distribution, metabolism, and excretion) properties. For example, replacing the flexible pentyl-oxy linker with a more rigid cyclic structure could pre-organize the pharmacophores in a bioactive conformation, potentially increasing potency.

By systematically applying these design principles, synthetic strategies, and optimization approaches, the SAR of this compound can be thoroughly elucidated, paving the way for the development of new therapeutic agents.

Potential Academic and Research Applications of 3 5 1h Imidazol 1 Yl Pentyl Oxy Aniline in Materials Science and Chemical Biology

Utilization as a Building Block for Complex Organic Architectures

The versatility of a chemical compound as a building block is fundamental to the synthesis of more complex molecules. This is often determined by the presence of reactive functional groups that allow for further chemical modifications. For a molecule like 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline, the primary amine on the aniline (B41778) ring and the nitrogen atoms in the imidazole (B134444) ring would theoretically be key sites for such reactions. However, no specific studies documenting its use in the synthesis of larger, complex organic architectures were identified. In contrast, other imidazole-containing aniline derivatives have been cited as key intermediates in the synthesis of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).

Exploration in Functional Materials Science

The unique combination of an imidazole ring, a flexible pentoxy linker, and an aniline moiety suggests potential for applications in functional materials.

Liquid Crystals and Self-Assembling Systems

The molecular structure, with its rigid aromatic parts (imidazole and aniline) and a flexible alkyl chain, is a common motif in the design of liquid crystals. Such molecules can self-assemble into ordered phases. Research on other facially amphiphilic polymers has demonstrated the importance of precise placement of polar and nonpolar groups for achieving long-range liquid-crystalline order in aqueous solutions. However, no studies have been published that specifically investigate the liquid crystalline or self-assembling properties of this compound.

Dyes and Optical Materials

The conjugated systems within the aniline and imidazole rings could impart interesting photophysical properties, making them candidates for dyes or other optical materials. For related compounds, the incorporation of specific functional groups is known to tune the electronic and optical properties, leading to applications in areas like phosphorescent emitters for OLEDs. Unfortunately, the optical properties, such as absorption and emission spectra, for this compound have not been reported in the available literature.

Organic Catalysis Applications

The imidazole moiety is a well-known component in catalysts, including certain enzymes, due to its ability to act as a proton shuttle or a nucleophilic catalyst. The aniline group can also be a precursor to catalytic species. While the potential for this compound in organic catalysis is theoretically plausible, no research has been published to support this application. Studies on other imidazole derivatives have shown their utility in various catalytic reactions.

Application as a Chemical Probe in Biological Research

Molecules containing imidazole are of significant interest in medicinal chemistry and chemical biology due to their presence in biologically important molecules like the amino acid histidine. They can be used to probe biological systems, for instance, by interacting with metalloproteins or acting as enzyme inhibitors. However, no biological research applications for this compound as a chemical probe have been documented.

Development of Sensors and Detection Systems

The imidazole and aniline groups can both be involved in binding events with metal ions or other analytes, which could lead to a detectable signal (e.g., a change in fluorescence or color). This makes such structures promising for the development of chemical sensors. Despite this potential, there is no available research on the use of this compound in the design of sensors or detection systems.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline, involving the connection of an aniline (B41778) core, a flexible pentyloxy linker, and an imidazole (B134444) heterocycle, likely requires a multi-step approach. Future research should focus on developing more efficient, scalable, and cost-effective synthetic strategies.

Current synthetic methodologies for similar imidazole derivatives often rely on established reactions such as the Debus-Radziszewski reaction, van Leusen imidazole synthesis, or metal-catalyzed cross-coupling reactions. ijpsjournal.commdpi.comnih.gov For instance, the synthesis of polysubstituted imidazoles can be achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single step. ijpsjournal.commdpi.com

A plausible synthetic pathway for the target molecule could involve the Williamson ether synthesis to connect a 3-aminophenol (B1664112) derivative with a 5-(1H-imidazol-1-yl)pentyl halide. Alternatively, a copper-catalyzed Ullmann condensation could be explored to form the aniline-imidazole linkage, a method that has been successfully employed for the synthesis of other substituted anilines. chemicalbook.com

Future synthetic research should aim to:

Improve reaction efficiency and yields: Investigating alternative catalysts, reaction conditions, and solvent systems can lead to higher yields and reduced reaction times.

Enhance regioselectivity: Controlling the position of substituents on both the aniline and imidazole rings is crucial for structure-activity relationship studies. Novel synthetic methods that offer high regiocontrol are of significant interest. rsc.org

Develop greener synthetic protocols: Employing environmentally benign solvents, reducing the use of hazardous reagents, and designing atom-economical reactions are important considerations for sustainable chemical synthesis.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages | Key Considerations |

| Williamson Ether Synthesis | Reaction of an alkoxide (from 3-aminophenol) with an alkyl halide (5-(1H-imidazol-1-yl)pentyl halide). | Well-established, versatile for ether formation. | Potential for N-alkylation of the aniline and imidazole moieties as a side reaction. |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an N-heterocycle. | Effective for forming aryl-heterocycle bonds. | Requires careful optimization of catalyst, ligand, and reaction conditions. chemicalbook.com |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. ijpsjournal.commdpi.com | High atom economy, operational simplicity, and rapid generation of molecular diversity. ijpsjournal.com | Requires careful design of substrates to achieve the desired product. |

| Ring-opening of 1,2,3-Triazoles | Denitrogenative transformation of substituted 1,2,3-triazoles to form imidazole derivatives. mdpi.com | Provides access to functionalized imidazoles from readily available starting materials. | May require specific catalysts or acidic conditions. mdpi.com |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and biological activity of molecules like this compound, thereby guiding experimental efforts. nih.gov

Density Functional Theory (DFT) has been widely used to study the electronic structure, geometry, and vibrational frequencies of aniline and imidazole derivatives. researchgate.netdocumentsdelivered.comresearchgate.net Such calculations can provide insights into:

Molecular Geometry: Predicting the preferred conformation of the flexible pentyloxy chain and the orientation of the aromatic rings. researchgate.net

Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential as an electronic material. umn.eduossila.comchemicalbook.com

Spectroscopic Properties: Simulating NMR and IR spectra to aid in the characterization of the synthesized compound. researchgate.net

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target. acs.org This can help in understanding its solubility, conformational flexibility, and binding modes with receptors or enzymes.

Future computational research should focus on:

Developing accurate predictive models: Creating quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the molecular structure with biological activity and physical properties.

Simulating interactions with biological targets: Using molecular docking and MD simulations to identify potential protein targets and predict binding affinities, which can guide the design of new therapeutic agents. nih.govacs.org

Investigating reaction mechanisms: Employing computational methods to elucidate the mechanisms of synthetic reactions, which can aid in optimizing reaction conditions.

The table below summarizes key computational methods and their potential applications.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations. researchgate.netdocumentsdelivered.comumn.edunih.gov | Molecular geometry, electronic energies (HOMO, LUMO), vibrational frequencies, NMR chemical shifts. researchgate.netumn.edu |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion over time. acs.org | Conformational dynamics, solvent effects, binding free energies, interaction with biological membranes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Predictive models for biological activity (e.g., antimicrobial, anticancer). |

| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. nih.govmdpi.com | Binding modes, binding affinity scores, identification of key interacting residues. |

Integration of High-Throughput Screening with Mechanistic Studies (In Vitro)

High-throughput screening (HTS) provides a rapid and efficient way to test large libraries of compounds for a specific biological activity. youtube.com The integration of HTS with subsequent in vitro mechanistic studies is a powerful approach for discovering novel applications for compounds like this compound.

An HTS campaign could involve screening a library of analogues of the title compound against a panel of biological targets, such as enzymes, receptors, or whole cells. youtube.comrsc.org This could uncover unexpected biological activities. For example, imidazole derivatives have shown a broad spectrum of pharmacological potential, including antimicrobial and antimalarial activities. ijpsjournal.comnih.govnih.gov

Once "hits" are identified from the HTS, detailed in vitro mechanistic studies would be necessary to:

Confirm the biological activity: Validating the initial HTS results using more robust assays.

Determine the mechanism of action: Investigating how the compound exerts its biological effect at the molecular level. This could involve enzyme kinetics studies, gene expression analysis, or cell-based assays. acs.org

Evaluate structure-activity relationships (SAR): Testing a series of related compounds to understand how structural modifications affect biological activity.

This integrated approach can significantly accelerate the drug discovery process by efficiently identifying promising lead compounds and providing a deeper understanding of their biological function. youtube.com

Exploration of Diverse Academic Applications Beyond Current Scope

The unique structural features of this compound—an electron-rich aniline ring, a versatile imidazole moiety, and a flexible ether linkage—suggest a range of potential academic applications beyond its immediate consideration in a specific field.

Medicinal Chemistry: The imidazole core is a well-known pharmacophore present in many approved drugs. ijpsjournal.comnih.gov Future research could explore the potential of the title compound and its derivatives as:

Anticancer agents: Many imidazole-containing compounds exhibit antiproliferative activity. researchgate.net The aniline moiety could also contribute to this activity.

Antimicrobial agents: The imidazole ring is known for its antibacterial and antifungal properties. ijpsjournal.comnih.gov

Kinase inhibitors: The aniline and imidazole scaffolds are present in many kinase inhibitors used in cancer therapy. For example, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of the kinase inhibitor Nilotinib. actylis.com

Materials Science: Arylimidazole derivatives are used in the development of organic light-emitting diodes (OLEDs). ossila.comchemicalbook.com The trifluoromethyl-substituted analogue, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is used to create blue phosphorescent emitters. ossila.com The photophysical properties of the title compound could be investigated to assess its potential in similar applications.

Coordination Chemistry: The imidazole nitrogen atoms can coordinate with metal ions, making this compound a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Overcoming Synthetic and Characterization Complexities

The synthesis and purification of this compound present several challenges that need to be addressed in future research.

Synthetic Complexities:

Side Reactions: The presence of multiple nucleophilic sites (the aniline nitrogen, the imidazole nitrogens) can lead to side reactions, such as N-alkylation, reducing the yield of the desired O-alkylation product.

Purification: The separation of the desired product from starting materials and byproducts can be challenging due to similar polarities. Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), may be required.

Scalability: Developing a synthetic route that is amenable to large-scale production can be difficult, especially for multi-step syntheses. google.comgoogle.com

Characterization Complexities:

Structural Elucidation: Unambiguous confirmation of the structure requires a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The flexibility of the pentyloxy chain can lead to complex NMR spectra.

Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different physical properties. X-ray diffraction (XRD) studies would be necessary to identify and characterize these forms. nih.gov

Purity Analysis: Ensuring the high purity of the final compound is crucial for reliable biological testing and other applications. This requires the use of sensitive analytical techniques like HPLC and elemental analysis.

Overcoming these challenges will require careful optimization of synthetic procedures, the use of advanced purification methods, and a comprehensive analytical approach to ensure the quality and reproducibility of the research findings.

Q & A

Q. Optimization Strategies :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product. Monitor purity via TLC (Rf ~0.4 in CH₂Cl₂/MeOH 20:1) .

- Yield Improvement : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group.

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Confirm structural integrity by identifying protons on the imidazole ring (δ 7.5–8.0 ppm), pentyloxy chain (δ 1.2–1.8 ppm), and aniline NH₂ (δ 5.0–5.5 ppm, broad).

- FT-IR : Detect characteristic bands (N-H stretch at ~3400 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₄H₂₀N₃O: 246.1605).

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

How does the alkyl chain length in the pentyloxy linker influence the compound’s physicochemical properties and biological activity?

Advanced Research Question

Methodology :

- Synthesize analogs with varying chain lengths (C3–C7).

- Measure log P (octanol/water partition coefficient) to assess lipophilicity.

- Evaluate solubility in PBS (pH 7.4) and DMSO.

- Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding).

Q. Findings :

- Longer chains (C5–C7) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Optimal chain length (C5) balances bioavailability and target engagement, as seen in related imidazole-aniline derivatives .

What strategies mitigate degradation of this compound during long-term storage?

Advanced Research Question

Stability Studies :

- Accelerated Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light Sensitivity : Protect from UV exposure using amber glassware.

Q. Mitigation :

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Additives : Include antioxidants (e.g., BHT) in solution formulations.

- pH Control : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the ether bond .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to imidazole-recognizing targets (e.g., cytochrome P450, histamine receptors).

MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (GROMACS).

SAR Analysis : Compare with analogs (e.g., 4-methyl-imidazole derivatives) to identify critical pharmacophores .

Q. Outcomes :

- The pentyloxy linker may enhance hydrophobic interactions in enzyme active sites.

- Free NH₂ on aniline enables hydrogen bonding with catalytic residues, as observed in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.